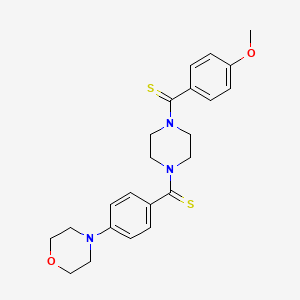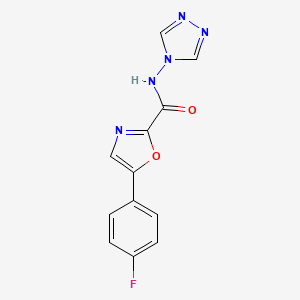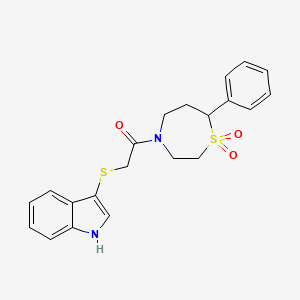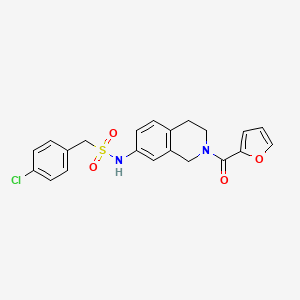![molecular formula C19H26N2O2S B2699377 2-[4-(1,1,3,3-Tetramethyl-butyl)-phenoxy]-N-thiazol-2-yl-acetamide CAS No. 300818-16-0](/img/structure/B2699377.png)
2-[4-(1,1,3,3-Tetramethyl-butyl)-phenoxy]-N-thiazol-2-yl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[4-(1,1,3,3-Tetramethyl-butyl)-phenoxy]-N-thiazol-2-yl-acetamide” is a synthetic compound . It has a linear formula of C19H26N2O2S and a molecular weight of 346.495 .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its linear formula C19H26N2O2S .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not clearly defined in the available resources .Scientific Research Applications
Antimicrobial Applications
Synthesis and Antimicrobial Activity of Novel Derivatives : A study by Liao et al. (2017) reported the synthesis of 2-substituted phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl)acetamide derivatives, which exhibited excellent antibacterial activity against certain bacterial strains.
Antimicrobial Profile of Newer Schiff Bases and Thiazolidinone Derivatives : Another research by Fuloria et al. (2014) demonstrated that certain derivatives have significant antibacterial and antifungal activities.
New Approaches for the Synthesis of Thiazoles with Antimicrobial Activities : The study by Wardkhan et al. (2008) highlighted the synthesis of thiazole derivatives with effective antimicrobial properties.
Anticancer and Antiproliferative Applications
Antiproliferative Activity of Pyridine Linked Thiazole Derivatives : Research by Alqahtani and Bayazeed (2020) found that certain pyridine-thiazole compounds exhibited promising anticancer activity against various cancer cell lines.
Novel Diastereoselective Benzothiazole β-lactam Conjugates with Antimalarial Properties : A study by Alborz et al. (2018) revealed the synthesis of benzothiazole-substituted β-lactam hybrids with potential antimalarial and antimicrobial activities.
Other Applications
Calcium Overload Inhibition and Antioxidant Activity : A study by Kato et al. (1999) described the synthesis of compounds with calcium antagonistic activity and antioxidant properties.
Control of Excited-State Intramolecular Proton Transfer in Organic Light Emitting Diodes : Research by Zhang et al. (2016) focused on compounds used in the development of white organic light emitting diodes, demonstrating their photophysical properties.
Synthesis and Evaluation of Novel VEGF-A Inhibitors : A study by Prashanth et al. (2014) showcased the development of benzophenone-thiazole derivatives as potent VEGF-A inhibitors, with potential applications in cancer treatment.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S/c1-18(2,3)13-19(4,5)14-6-8-15(9-7-14)23-12-16(22)21-17-20-10-11-24-17/h6-11H,12-13H2,1-5H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYLXDLFRGUKTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]-malonate](/img/structure/B2699294.png)
amine hydrochloride](/img/structure/B2699295.png)



![6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2699305.png)
![2-[[1-(3-Methylbut-2-enyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2699306.png)
![N-(2,4-dimethylphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2699307.png)


![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2699312.png)
![2-Cyclopropyl-1-[1-[(2,5-dimethoxyphenyl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2699313.png)
![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B2699314.png)
